molecular formula C20H18N4O2S2 B2537597 Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-74-6

Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Katalognummer B2537597
CAS-Nummer: 897477-74-6
Molekulargewicht: 410.51
InChI-Schlüssel: RDGKJZVDOHDIKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound . It is a derivative of benzothiazole , a heterocyclic compound that is part of many pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has witnessed significant advancements. Researchers have developed novel derivatives of this compound and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These newly synthesized molecules exhibit better inhibition potency compared to standard reference drugs. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed for their synthesis. Additionally, studies on the mechanism of resistance of anti-TB drugs have been incorporated .

Anti-Cancer Properties

Exploring the potential of this compound in cancer therapy, researchers have evaluated its anti-proliferative effects against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) and a normal cell line (HL-7702). Most derivatives exhibited potent cytotoxicity, making them promising candidates for further investigation .

Antimicrobial Activity

Among the derivatives, compounds 1a and 1b have demonstrated good antimicrobial potential. Their activity against various pathogens suggests a role in combating infectious diseases .

Supramolecular Aggregation Studies

This compound has also been studied for its supramolecular aggregation patterns. For instance, luciferin, a derivative of this compound, exhibits potent and selective human adenosine A receptor activity. Such investigations contribute to our understanding of its biological interactions .

Molecular Docking Studies

Researchers have performed molecular docking studies to understand the interaction of this compound with specific targets. By analyzing its binding to DprE1, a potential target in anti-tubercular therapy, they aim to identify potent inhibitors with enhanced activity against tuberculosis .

Heterocyclic Chemistry and Drug Design

The compound’s unique heterocyclic structure makes it an interesting candidate for drug design. Researchers continue to explore modifications and hybrid analogs based on this scaffold, aiming to develop novel therapeutic agents .

Eigenschaften

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-15-3-2-4-16-18(15)22-20(28-16)24-9-7-23(8-10-24)19(25)13-5-6-14-17(11-13)27-12-21-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGKJZVDOHDIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.